molecular formula C13H12N2O2 B13929447 3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid

3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B13929447
M. Wt: 228.25 g/mol
InChI Key: WHZUQBUQWBGHKC-UHFFFAOYSA-N
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Description

3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a cyclopropyl-substituted imidazole ring. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropyl-substituted imidazole. One common method is the reaction of benzoic acid chloride with 4-cyclopropyl-1H-imidazole under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines[3][3].

Scientific Research Applications

3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzoic acid
  • 4-(1H-Imidazol-1-yl)phenylacetic acid
  • 4-(1H-Imidazol-1-yl)benzamide

Uniqueness

3-(4-Cyclopropyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature can lead to improved biological activity and selectivity compared to similar compounds [4][4].

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-(4-cyclopropylimidazol-1-yl)benzoic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-2-1-3-11(6-10)15-7-12(14-8-15)9-4-5-9/h1-3,6-9H,4-5H2,(H,16,17)

InChI Key

WHZUQBUQWBGHKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN(C=N2)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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